4-[(hydroxyimino)methyl]-3-phenyl-4,5-dihydro-1H-pyrazol-5-one
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Overview
Description
4-[(Hydroxyimino)methyl]-3-phenyl-4,5-dihydro-1H-pyrazol-5-one is a chemical compound that belongs to the class of pyrazolones Pyrazolones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(hydroxyimino)methyl]-3-phenyl-4,5-dihydro-1H-pyrazol-5-one typically involves the condensation of appropriate aldehydes with hydrazines, followed by cyclization and oximation reactions. One common method involves the reaction of 3-phenyl-2-pyrazolin-5-one with hydroxylamine hydrochloride in the presence of a base such as pyridine . The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
4-[(Hydroxyimino)methyl]-3-phenyl-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and nitriles.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxime group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under mild conditions.
Major Products Formed
Oxidation: Formation of nitriles and carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted pyrazolones depending on the nucleophile used.
Scientific Research Applications
4-[(Hydroxyimino)methyl]-3-phenyl-4,5-dihydro-1H-pyrazol-5-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocycles.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(hydroxyimino)methyl]-3-phenyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can influence various biochemical pathways . Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyimino-5-polyfluoroalkylpyrazol-3-ones: These compounds share a similar pyrazolone core but differ in their substituents, which can significantly alter their chemical and biological properties.
Oxime-phosphazenes: These compounds contain oxime groups and phosphazene backbones, offering unique properties and applications.
Uniqueness
4-[(Hydroxyimino)methyl]-3-phenyl-4,5-dihydro-1H-pyrazol-5-one is unique due to its specific structural features, such as the presence of both an oxime and a pyrazolone moiety. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
4-(hydroxyiminomethyl)-3-phenyl-1,4-dihydropyrazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-10-8(6-11-15)9(12-13-10)7-4-2-1-3-5-7/h1-6,8,15H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSEYLRZNOIXDRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=O)C2C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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